N,N-diethylaziridine-1-carboxamide
Overview
Description
N,N-diethylaziridine-1-carboxamide is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high reactivity due to the ring strain in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylaziridine-1-carboxamide typically involves the reaction of aziridine with diethylamine and a suitable carboxylating agent. One common method is the reaction of aziridine with diethylamine in the presence of a carboxylating agent such as carbon dioxide or phosgene. The reaction conditions often require a solvent like dichloromethane and a catalyst such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems and advanced monitoring techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-diethylaziridine-1-carboxamide undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different products depending on the nucleophile used.
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms of the aziridine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as methanol or ethanol, and may require a catalyst such as a Lewis acid.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Substitution reactions can be facilitated by using reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Nucleophilic Ring Opening: The major products are amides, alcohols, or thiols, depending on the nucleophile used.
Oxidation: The major products are oxaziridines or other oxidized derivatives.
Substitution: The major products are substituted aziridines or carboxamides.
Scientific Research Applications
N,N-diethylaziridine-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, coatings, and other materials due to its reactivity and ability to form stable bonds with other compounds.
Mechanism of Action
The mechanism of action of N,N-diethylaziridine-1-carboxamide involves its high reactivity due to the strained aziridine ring. The ring strain makes the compound highly susceptible to nucleophilic attack, leading to ring opening and the formation of various products. The compound can interact with biological molecules, such as proteins and nucleic acids, through covalent bonding, potentially leading to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound of N,N-diethylaziridine-1-carboxamide, which is less substituted and has higher reactivity.
N-methylaziridine: A similar compound with a methyl group instead of diethyl groups, which has different reactivity and applications.
N-ethylaziridine: Another similar compound with an ethyl group, which also has distinct properties and uses.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts different chemical and physical properties compared to other aziridines
Properties
IUPAC Name |
N,N-diethylaziridine-1-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-3-8(4-2)7(10)9-5-6-9/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPKFWFNHSDVSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310259 | |
Record name | N,N-diethylaziridine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21392-71-2 | |
Record name | NSC223108 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223108 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-diethylaziridine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.